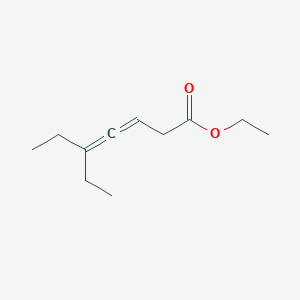
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉ClO₂ It is a derivative of benzaldehyde, featuring a chlorinated pentadienone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with chlorinated pentadienone precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with 3-chloro-1,3-pentadien-5-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzoic acid.
Reduction: 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated pentadienone side chain may also interact with cellular components, disrupting normal cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorinated pentadienone side chain.
3-(3-Chloro-1,3-pentadien-5-yl)benzaldehyde: A similar compound with a different substitution pattern.
3-(3-Bromo-5-oxopenta-1,3-dien-1-yl)benzaldehyde: A brominated analog.
Uniqueness
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an aldehyde group and a chlorinated pentadienone side chain allows for a wide range of chemical transformations and applications .
Propiedades
Número CAS |
137655-57-3 |
|---|---|
Fórmula molecular |
C12H9ClO2 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-(3-chloro-5-oxopenta-1,3-dienyl)benzaldehyde |
InChI |
InChI=1S/C12H9ClO2/c13-12(6-7-14)5-4-10-2-1-3-11(8-10)9-15/h1-9H |
Clave InChI |
YIXKELHNMNYCIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C=O)C=CC(=CC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)




![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
